5-fluoro-2-methyl-3-nitrobenzamide
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Overview
Description
5-fluoro-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H7FN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-3-nitrobenzamide typically involves the nitration of 5-fluoro-2-methylbenzoic acid. The process begins with the conversion of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum. The nitration reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid the formation of byproducts . The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then converted to its methyl ester using methanol .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous-flow reactors. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors . The continuous-flow process involves the nitration of 3-fluorobenzotrifluoride using mixed acids, followed by separation and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group yields 5-fluoro-2-methyl-3-aminobenzamide.
Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
5-fluoro-2-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-fluoro-2-methyl-3-aminobenzamide: The reduced form of 5-fluoro-2-methyl-3-nitrobenzamide.
Uniqueness
This compound is unique due to the presence of both a nitro group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-4-6(8(10)12)2-5(9)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEKYPPSGHKFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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